1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions .
Result of Action
It is hypothesized that the compound may exert its effects by modulating the activity of its targets, leading to changes in cellular function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can affect neural cells by modulating neurotransmitter levels, which in turn can influence cell signaling and communication . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and results in increased levels of this neurotransmitter in the synaptic cleft . This inhibition occurs through the binding of this compound to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged effects on neural transmission and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable impact on enzyme activity and cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of neurotransmitters and other biomolecules . For example, its inhibition of acetylcholinesterase affects the metabolic flux of acetylcholine, leading to changes in neurotransmitter levels and signaling pathways. Additionally, this compound may influence the metabolism of other molecules by interacting with enzymes involved in their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neural cells, where it can interact with acetylcholinesterase and other proteins involved in neurotransmitter signaling. The subcellular distribution of this compound can affect its activity and the overall cellular response to this compound.
Preparation Methods
The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with acetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ethanone derivative. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine .
Scientific Research Applications
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and studies.
Comparison with Similar Compounds
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-chloro-1H-pyrazol-3-yl)ethanone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanone: Contains a propanone group instead of an ethanone group, leading to differences in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-chloro-1-methylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNTRFMFVNZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426893 | |
Record name | 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-08-4 | |
Record name | 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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